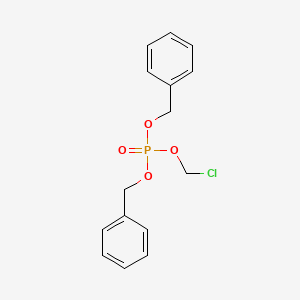

Dibenzyl (chloromethyl) phosphate

CAS No.: 258516-84-6

Cat. No.: VC2449182

Molecular Formula: C15H16ClO4P

Molecular Weight: 326.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 258516-84-6 |

|---|---|

| Molecular Formula | C15H16ClO4P |

| Molecular Weight | 326.71 g/mol |

| IUPAC Name | dibenzyl chloromethyl phosphate |

| Standard InChI | InChI=1S/C15H16ClO4P/c16-13-20-21(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 |

| Standard InChI Key | FVTHQGOGQRTOMY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl |

| Canonical SMILES | C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl |

Introduction

Chemical Identity and Properties

Basic Identification

Dibenzyl (chloromethyl) phosphate is precisely identified through several standardized parameters that enable researchers to accurately reference and work with this compound. The table below summarizes key identification metrics:

| Parameter | Information |

|---|---|

| CAS Number | 258516-84-6 |

| Molecular Formula | C₁₅H₁₆ClO₄P |

| Molecular Weight | 326.71 g/mol |

| MDL Number | MFCD06652586 |

| Reaxys Registry Number | 9131198 |

| PubChem Substance ID | 468591588 |

The compound is known by several synonyms in scientific literature, including "Phosphoric acid, chloromethyl bis(phenylmethyl) ester," "Phosphoric acid dibenzyl(chloromethyl) ester," and "Chloromethyl bis(phenylmethyl) phosphate" .

Physical and Chemical Properties

Understanding the physical and chemical properties of dibenzyl (chloromethyl) phosphate is essential for proper handling, storage, and application in research settings. These properties determine its behavior in various reaction conditions and analytical procedures.

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid |

| Appearance | Colorless to light orange to yellow clear liquid |

| Flash Point | 346°C |

| Storage Temperature | Refrigerated (0-10°C) |

| Condition to Avoid | Heat sensitive |

| Exact Mass | 326.047 |

| PSA | 54.57 |

| LogP | 4.741 |

The relatively high LogP value of 4.741 indicates that dibenzyl (chloromethyl) phosphate is significantly lipophilic, which influences its solubility profile and membrane permeation characteristics . This property is particularly relevant for its application in producing prodrugs of lipophilic compounds.

Structural Characteristics

Dibenzyl (chloromethyl) phosphate features a central phosphate group with two benzyl substituents and a chloromethyl group. The structure consists of fifteen carbon atoms, sixteen hydrogen atoms, four oxygen atoms, one phosphorus atom, and one chlorine atom, as reflected in its molecular formula C₁₅H₁₆ClO₄P .

The compound's structural arrangement provides it with specific reactivity patterns, particularly through the chloromethyl group, which serves as a reactive site for nucleophilic substitution reactions. This characteristic is fundamental to its application as a derivatization reagent and in the synthesis of prodrugs.

Applications in Research and Industry

Pharmaceutical Applications

Dibenzyl (chloromethyl) phosphate serves crucial functions in pharmaceutical research and development, particularly in the field of prodrug design. The compound is instrumental in:

-

Synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines, thereby enhancing the bioavailability of poorly soluble drug candidates

-

Development of prodrugs of corticotropin-releasing factor-1 (CRF1) receptor antagonist BMS-665053, leading to improved oral bioavailability

-

Synthesis and characterization of phosphate prodrugs of isoliquiritigenin, a natural compound with various biological activities

The ability of dibenzyl (chloromethyl) phosphate to facilitate the conversion of lipophilic compounds into more water-soluble derivatives makes it particularly valuable in overcoming solubility-related challenges in drug delivery.

Chemical Applications

Beyond its pharmaceutical applications, dibenzyl (chloromethyl) phosphate serves as:

-

A reagent in the screening and synthesis of potent NPP6 (nucleotide pyrophosphatase/phosphodiesterase 6) inhibitors

-

A derivatization reagent specifically for acylation reactions in analytical and synthetic chemistry

-

An improved derivative of the well-known di-tert-butyl chloromethyl phosphate, offering advantages such as easier detection by HPLC-UV due to higher stability, improved yields, and enhanced UV activity

These chemical applications highlight the versatility of dibenzyl (chloromethyl) phosphate as a reagent in various synthetic pathways and analytical procedures.

| Safety Parameter | Information |

|---|---|

| Symbol (GHS) | GHS07, GHS08 |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H373: May cause damage to organs through prolonged or repeated exposure |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray P264: Wash skin thoroughly after handling P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of water P314: Get medical advice/attention if you feel unwell P337+P313: If eye irritation persists: Get medical advice/attention P362+P364: Take off contaminated clothing and wash it before reuse P332+P313: If skin irritation occurs: Get medical advice/attention P501: Dispose of contents/container to an approved waste disposal plant |

| Hazard Codes | Xn (Harmful) |

| Risk Statements | 22 |

| WGK Germany | 3 (Highly water-endangering) |

The compound should be stored under refrigerated conditions (0-10°C) and protected from heat due to its heat sensitivity . Appropriate personal protective equipment should be used when handling this material, including gloves, eye protection, and face protection.

| Supplier | Package Size | Price | Purity | Reference/Catalog Number |

|---|---|---|---|---|

| TCI Europe | 1g | €329.00 | >95.0% (HPLC) | D5828 |

| TCI America | 1g | $407.00 | >95.0% (HPLC) | D5828 |

| CymitQuimica | 100mg | €26.00 | Not specified | IN-DA003PBP |

| CymitQuimica | 250mg | €27.00 | Not specified | IN-DA003PBP |

| CymitQuimica | 1g | €54.00 | Not specified | IN-DA003PBP |

| CymitQuimica | 5g | €103.00 | Not specified | IN-DA003PBP |

| CymitQuimica | 10g | €144.00 | Not specified | IN-DA003PBP |

| CymitQuimica | 25g | €240.00 | Not specified | IN-DA003PBP |

| CymitQuimica | 100g | Price on inquiry | Not specified | IN-DA003PBP |

| VWR/Merck | 1g | 560 EUR | ≥97.0% (HPLC) | 86546-1G |

The compound is typically supplied with high purity (>95% by HPLC) suitable for research and analytical applications .

Analytical Methods

Analytical methods for characterizing dibenzyl (chloromethyl) phosphate and monitoring reactions involving this compound are essential for ensuring quality and reaction progress. While comprehensive analytical data for the compound itself is limited in the provided search results, the following information can be derived:

-

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of dibenzyl (chloromethyl) phosphate, with commercial preparations typically specified as >95.0% pure by HPLC analysis

-

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of compounds synthesized using dibenzyl (chloromethyl) phosphate. For example, the analytical data of a derivative compound includes:

1H NMR (400 MHz, CDCl3): δ 7.38-7.27 (m, 10H), 7.17-7.09 (m, 3H), 5.42 (d, 2H, J = 9.6 Hz), 5.06-4.95 (m, 4H), 3.33 (sep, 2H, J = 6.9 Hz), 1.18 (d, 12H, J = 6.9 Hz) -

Thin-Layer Chromatography (TLC) is utilized to monitor reactions involving dibenzyl (chloromethyl) phosphate, using a mobile phase of hexane:ethyl acetate (5:1) with an Rf value of 0.3 for certain reaction products

The compound exhibits improved UV activity compared to di-tert-butyl chloromethyl phosphate, making it more readily detectable by HPLC with UV detection . This characteristic enhances its utility in analytical applications and reaction monitoring.

Research Findings

Significant research findings involving dibenzyl (chloromethyl) phosphate highlight its importance in medicinal chemistry and prodrug development:

-

The compound has been employed in the synthesis of prodrugs of corticotropin-releasing factor-1 (CRF1) receptor antagonist BMS-665053, leading to improved oral bioavailability. This research demonstrates the utility of dibenzyl (chloromethyl) phosphate in addressing pharmaceutical challenges related to drug delivery and bioavailability enhancement .

-

Another important application involves the synthesis and characterization of phosphate prodrugs of isoliquiritigenin, a naturally occurring chalcone with various biological activities including anti-inflammatory, antioxidant, and anticancer properties. The use of dibenzyl (chloromethyl) phosphate in this context illustrates its value in developing improved formulations of bioactive natural compounds .

-

The compound serves as a reagent in screening and synthesizing potent NPP6 inhibitors, contributing to research on nucleotide pyrophosphatase/phosphodiesterase enzymes that play significant roles in various physiological and pathological processes .

-

Compared to the more traditional di-tert-butyl chloromethyl phosphate, dibenzyl (chloromethyl) phosphate offers several advantages, including higher stability, improved yields in synthetic applications, and enhanced detectability by analytical methods such as HPLC-UV. These improvements facilitate more efficient and reliable chemical processes and analyses .

These research findings collectively underscore the importance of dibenzyl (chloromethyl) phosphate as a versatile reagent in pharmaceutical research and synthetic chemistry, particularly in the development of prodrugs with enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume